4-fluoro-1H-indol-5-ol
Overview
Description
4-Fluoro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indol-5-ol typically involves the introduction of a fluorine atom and a hydroxyl group onto the indole ring. One common method is the electrophilic fluorination of 5-hydroxyindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps like nitration, reduction, and fluorination under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinonoid structures.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of quinonoid derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole compounds depending on the electrophile used.
Scientific Research Applications
4-Fluoro-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-indol-5-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
5-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoroindole: Lacks the hydroxyl group, affecting its reactivity and interactions.
5-Fluoroindole: Fluorine at a different position, leading to distinct chemical behavior.
Uniqueness: 4-Fluoro-1H-indol-5-ol is unique due to the combined presence of both fluorine and hydroxyl groups on the indole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZNICPMZHBROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621786 | |
Record name | 4-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288386-04-9 | |
Record name | 4-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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